5-(4-Chloro-3-cyanophenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(4-Chloro-3-cyanophenyl)-6-hydroxynicotinic acid is an organic compound with the molecular formula C12H7ClN2O3. This compound is characterized by the presence of a chloro and cyano group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety. It is a white crystalline powder with a melting point of approximately 170-175°C . This compound is soluble in common organic solvents such as chloroform, disulfide, and dimethyl sulfoxide, but slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-cyanophenyl)-6-hydroxynicotinic acid typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-3-cyanoiodobenzene.
Formation of Phenolate Compound: This intermediate is then reacted with sodium hydroxide to generate the corresponding phenolate compound.
Final Product Formation: The phenolate is subsequently reacted with boric acid and a catalyst to form the desired this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave-promoted methods to enhance reaction efficiency and yield. These methods often employ less toxic organic reagents and low boiling solvents to optimize the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-cyanophenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-3-cyanophenyl)-6-hydroxynicotinic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-cyanophenylboronic acid
- 5-Chloro-3-(4-chloro-3-cyanophenyl)benzoic acid
- Various pyridazine and pyridazinone derivatives
Uniqueness
5-(4-Chloro-3-cyanophenyl)-6-hydroxynicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of chloro, cyano, and hydroxynicotinic acid moieties makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(4-chloro-3-cyanophenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-2-1-7(3-8(11)5-15)10-4-9(13(18)19)6-16-12(10)17/h1-4,6H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVSHPIGXCPHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687816 |
Source
|
Record name | 5-(4-Chloro-3-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-21-7 |
Source
|
Record name | 5-(4-Chloro-3-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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